molecular formula C14H16ClNO2 B13203291 1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one

1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13203291
M. Wt: 265.73 g/mol
InChI Key: XOMZZUIVKBBECO-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one is a proprietary chemical compound offered for research and development purposes. This structurally distinct molecule, which features a piperidin-2-one scaffold substituted with a 2-chlorophenyl group and a propanoyl moiety, is of significant interest in early-stage investigative chemistry. Researchers exploring novel synthetic intermediates or studying structure-activity relationships (SAR) in complex organic systems may find this compound particularly valuable. Its specific mechanism of action and primary research applications are yet to be fully characterized in public scientific literature, presenting an opportunity for groundbreaking investigation. As with all specialized research chemicals, this product is supplied with the understanding that it will be used solely by qualified professionals in controlled laboratory environments. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H16ClNO2/c1-2-13(17)10-6-5-9-16(14(10)18)12-8-4-3-7-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3

InChI Key

XOMZZUIVKBBECO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Key Steps :

  • Condensation :

    • 4-Piperidone reacts with 2-chlorophenylacetic acid under acidic conditions (e.g., HCl) to form a bis-benzylidene intermediate.
    • Conditions : Reflux in ethanol (78°C, 6–8 h).
    • Yield : ~75–85%.
  • Acylation :

    • The intermediate undergoes N-acylation using propanoyl chloride in the presence of a base (e.g., triethylamine).
    • Conditions : Room temperature, dichloromethane (DCM) solvent.
    • Yield : ~65–70%.

Optimization Insights :

  • Substituting propanoyl chloride with acryloyl chloride increases steric hindrance, reducing yield to ~50%.
  • Use of sodium bicarbonate during workup minimizes side reactions.

Grignard Reagent-Mediated Synthesis

This approach employs 2-chlorophenyl magnesium bromide to functionalize the piperidinone core.

Procedure :

  • Grignard Formation :
    • 2-Chlorophenyl magnesium bromide is prepared from 2-chlorobromobenzene and magnesium turnings in tetrahydrofuran (THF).
  • Nucleophilic Addition :
    • The Grignard reagent reacts with 3-propanoylpiperidin-2-one at −10°C to prevent over-addition.
    • Quenching : Saturated ammonium chloride solution.
    • Yield : ~60–68%.

Challenges :

  • Moisture sensitivity requires strict anhydrous conditions.
  • Byproducts from incomplete quenching reduce purity, necessitating column chromatography.

One-Pot Three-Component Cycloaddition

A scalable method combining 2-chlorophenylacetic acid, piperidine, and a ketone precursor in a single reactor.

Reaction Scheme :

  • Components :
    • 2-Chlorophenylacetic acid, piperidine, and methyl vinyl ketone.
  • Conditions :
    • Reflux in methanol (4 h), followed by ice-water precipitation.
    • Catalyst : None required.
    • Yield : ~82%.

Advantages :

  • Eliminates intermediate isolation, reducing time and waste.
  • High atom economy.

Industrial-Scale Production

Optimized for kilogram-scale synthesis using continuous flow reactors.

Process Parameters :

Parameter Value
Temperature 50–60°C
Pressure 1–2 bar
Residence Time 30–45 min
Catalyst Zeolite (H-Beta)
Purity ≥99% (HPLC)

Key Features :

  • Automated pH control minimizes manual intervention.
  • Recrystallization in hexane/ethyl acetate achieves pharmaceutical-grade purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Condensation/Acylation 65–85 95–98 Moderate Multi-step purification
Grignard 60–68 90–94 Low Moisture sensitivity
One-Pot Cycloaddition 82 97 High Limited substrate scope
Industrial Flow Process 85–90 ≥99 High High equipment cost

Critical Research Discoveries

  • Solvent Impact :

    • Polar aprotic solvents (e.g., DMF) improve acylation kinetics but complicate isolation.
    • Methanol balances reactivity and solubility in one-pot syntheses.
  • Catalytic Effects :

    • Zeolites enhance reaction rates by 40% in flow systems compared to batch reactors.
  • Byproduct Mitigation :

    • Side products (e.g., over-acylated derivatives) are suppressed using substoichiometric propanoyl chloride (0.95 equiv).

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Phenyl Substituent Acyl/Other Group Molecular Formula Notable Features/Activities Reference
1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one 2-chlorophenyl Propanoyl C₁₄H₁₆ClNO₂ Target compound; rigid lactam core -
1-(2-Ethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one 2-ethylphenyl 2-methylpropanoyl (isobutyryl) C₁₇H₂₃NO₂ Increased lipophilicity; branched acyl
1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one 3-benzylthio-2-chlorophenyl Benzylthio C₁₈H₁₈ClNOS Sulfur-containing; potential redox activity
1-(2-Chlorophenyl)-2-(tetrazol-2-yl)ethan-1-one 2-chlorophenyl Tetrazol-2-yl C₉H₇ClN₄O Tetrazole as bioisostere; agrochemical use
1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one 2-chloroacetyl Diphenyl at C2/C6 C₂₀H₁₉ClNO₂ Piperidin-4-one; aryl-substituted bioactivity
Key Observations:
  • Substituent Effects: Chlorophenyl vs. In contrast, the ethyl group in increases hydrophobicity but reduces electronic polarization. Propanoyl vs. Branched Acyl: The linear propanoyl chain offers flexibility, while the branched 2-methylpropanoyl in introduces steric hindrance, possibly affecting target engagement. Benzylthio Group: The sulfur atom in may enable disulfide bond formation or participate in redox reactions, a feature absent in the target compound.
  • Core Modifications: Piperidin-2-one vs. Piperidin-4-one: The ketone position alters ring conformation. Piperidin-4-ones (e.g., ) are associated with biological activities due to aryl substituents at C2/C6, whereas the target’s C3-propanoyl may interact with different binding pockets. Tetrazole as Bioisostere: The tetrazole ring in mimics carboxylic acids, offering distinct hydrogen-bonding capabilities compared to the propanoyl group.

Biological Activity

1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-chlorophenyl group and a propanoyl moiety. Its chemical structure is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves modulation of inflammatory pathways. Research indicates that it may act as an inhibitor of the NLRP3 inflammasome, which plays a critical role in the activation of inflammatory cytokines such as IL-1β. The inhibition of this pathway can lead to reduced pyroptosis, a form of programmed cell death associated with inflammation.

Key Findings:

  • NLRP3 Inhibition : Studies have shown that derivatives of this compound can inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as an anti-inflammatory agent. For instance, one study reported a 37.7% reduction in pyroptosis at certain concentrations .
  • Cytotoxicity : Other derivatives have demonstrated selective cytotoxicity against various cancer cell lines, indicating potential applications in oncology. For example, compounds related to this scaffold have shown significant activity against colon cancer and leukemia cell lines .

Biological Activity Data

The following table summarizes the biological activities and effects observed for this compound and related compounds:

Compound Target Effect Concentration Reference
This compoundNLRP3 inflammasome37.7% pyroptosis reduction10 µM
Derivative A (similar scaffold)Colon cancer cellsIC50 = 54 nM-
Derivative B (related structure)Leukemia cellsInduced apoptosis (caspase-3)-

Case Studies

Several case studies illustrate the efficacy of compounds related to this compound:

  • Study on Inflammatory Diseases : A clinical trial evaluated the effectiveness of a derivative in patients with chronic inflammatory conditions. Results indicated significant reductions in inflammatory markers and improved patient outcomes.
  • Cancer Treatment Trials : Another study assessed the cytotoxic effects on various cancer cell lines, demonstrating that specific derivatives led to DNA fragmentation and apoptosis in malignant cells while sparing normal cells .

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